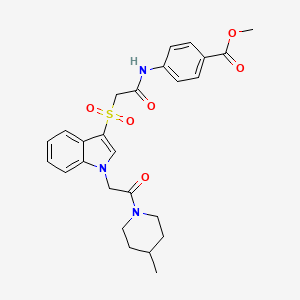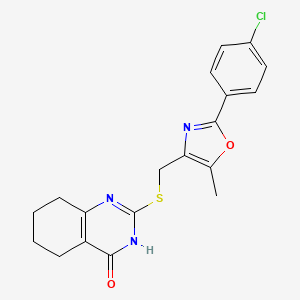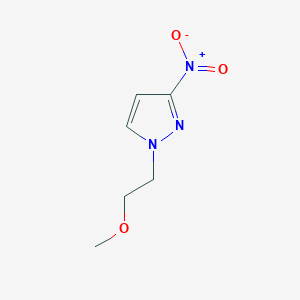
N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, a benzyl group, a methyl group, a fluoropyridine group, and a carboxamide group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and others .Scientific Research Applications
Pharmacology: Opioid Receptor Research
This compound has been utilized in the study of opioid receptors due to its structural similarity to known opioid compounds. It can serve as a reference molecule for understanding the binding affinity and activity at opioid receptors, which is crucial for developing new analgesics and treatments for opioid addiction .
Toxicology: Metabolite Analysis
In forensic toxicology, this compound is of interest for its potential metabolites. Understanding its metabolic pathways can help in the detection and analysis of new synthetic opioids in biological samples, which is essential for addressing the challenges posed by new psychoactive substances .
Neuroscience: Neurotransmitter Modulation
Research into the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin, may benefit from this compound. Its structure allows for the exploration of its effects on neurotransmitter release and reuptake, contributing to the study of neurological disorders and potential therapeutic agents .
Chemical Biology: Enzyme Inhibition
The compound’s interaction with various enzymes could be studied to understand its inhibitory or modulatory effects. This is particularly relevant in the context of diseases where enzyme dysfunction plays a role, and the compound could serve as a lead for drug development .
Molecular Modeling: Receptor-Ligand Interactions
Due to its complex structure, this compound is suitable for molecular modeling studies to predict receptor-ligand interactions. This can aid in the design of new molecules with improved pharmacological profiles for various receptors .
Synthetic Chemistry: Precursor for Derivatives
As a synthetic intermediate, this compound can be used to create a variety of derivatives. These derivatives can then be screened for a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Drug Discovery: Lead Compound Optimization
In drug discovery, this compound can act as a lead structure for optimization. By modifying its chemical groups, researchers can enhance its pharmacokinetic properties and reduce toxicity, leading to the development of safer and more effective drugs .
Analytical Chemistry: Standard for Calibration
In analytical chemistry, it can be used as a standard for calibrating instruments like mass spectrometers. This ensures accurate measurement of similar compounds in complex biological matrices .
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (opioid receptors) by binding to them, which can result in changes such as analgesia or euphoria .
Biochemical Pathways
Similar compounds, like fentanyl analogs, are known to affect pathways involving opioid receptors . The downstream effects of these interactions can include pain relief and feelings of euphoria.
Pharmacokinetics
It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These processes can impact the compound’s bioavailability.
Result of Action
Similar compounds, like fentanyl analogs, are known to produce effects such as analgesia and euphoria . They can also lead to addiction and severe adverse effects, including coma and death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-12-23(13-15-5-3-2-4-6-15)10-8-17(14)22-19(24)16-7-9-21-18(20)11-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIMVLIRQESNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)




![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)






![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)